molecular formula C18H15FO3 B14343787 Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- CAS No. 104761-55-9

Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)-

Cat. No.: B14343787
CAS No.: 104761-55-9
M. Wt: 298.3 g/mol
InChI Key: BNKKNCWCUWGPLO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety attached to a fluorinated tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- can be achieved through several synthetic routes. One common method involves the use of anthranilic acid as a starting material. The process includes diazotization with anhydrous hydrogen fluoride and sodium nitrite in a methoxyethyl methyl ether solvent, followed by refluxing for three hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include fluorinated quinones, alcohol derivatives, and various substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- is unique due to its specific structural features, including the fluorinated tetrahydronaphthalene ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

104761-55-9

Molecular Formula

C18H15FO3

Molecular Weight

298.3 g/mol

IUPAC Name

2-(3-fluoro-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

InChI

InChI=1S/C18H15FO3/c19-16-10-12-6-2-1-5-11(12)9-15(16)17(20)13-7-3-4-8-14(13)18(21)22/h3-4,7-10H,1-2,5-6H2,(H,21,22)

InChI Key

BNKKNCWCUWGPLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)C3=CC=CC=C3C(=O)O)F

Origin of Product

United States

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